N'-(2-furylmethylene)salicylohydrazide
Description
N'-(2-Furylmethylene)salicylohydrazide is a Schiff base derivative synthesized via the condensation of salicylohydrazide with 2-furaldehyde. Its structure combines a salicyloyl backbone (2-hydroxybenzohydrazide) with a furylmethylene moiety.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H10N2O3/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16) |
InChI Key |
UFRXXSYMUOQOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N'-(2-Furylmethylene)benzhydrazide (3d)
- Structure : Benzohydrazide core with a furylmethylene substituent.
- Synthesis : Prepared via condensation of benzhydrazide and 2-furaldehyde (Path A) .
- Physical Properties : Melting point (mp) = 182–183°C; yield = 88% .
- Key Differences : Lacks the hydroxyl group present in salicylohydrazide derivatives, reducing hydrogen-bonding capacity. Used in oxadiazole synthesis but shows lower efficiency compared to Path B substrates .
N'-Benzylidene-2-furancarbohydrazide (3d')
- Structure : 2-Furancarbohydrazide backbone with a benzylidene group.
- Synthesis : Derived from 2-furancarbohydrazide and benzaldehyde (Path B) .
- Physical Properties : mp = 225–226°C; yield = 90% .
- Key Differences : Higher thermal stability than 3d, attributed to the benzylidene group. Path B offers marginally better reaction yields and shorter times compared to Path A .
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
- Structure : Salicyloyl core with a 4-fluorobenzoyl substituent.
- Synthesis: Microwave-assisted hydrazinolysis followed by acylation .
- Key Differences : The electron-withdrawing fluorine atom enhances stability and alters electronic properties compared to furylmethylene derivatives. Microwave synthesis improves efficiency over conventional methods .
N'-(2-Furylmethylene)-2-(o-tolylamino)acetohydrazide
- Structure: Acetohydrazide backbone with a toluidino substituent.
- Key Differences: The acetohydrazide core and toluidino group may enhance biological activity, though direct comparisons to salicylohydrazides are lacking .
Table 1: Comparative Data for Key Compounds
Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups : The hydroxyl group in salicylohydrazides enhances hydrogen bonding and solubility, whereas fluorobenzoyl or nitro substituents (e.g., in ) increase thermal stability and electronic effects .
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times compared to traditional reflux methods used for furylmethylene derivatives .
- Biological Relevance: While furylmethylene and benzylidene derivatives are often intermediates, sulfonohydrazides () exhibit higher melting points (234–277°C) due to strong intermolecular interactions, suggesting greater stability .
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